Isobrucine
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Overview
Description
Isobrucine is a complex organic compound with the molecular formula C23H26N2O4 and a molecular weight of 394.47 g/mol This compound is known for its unique structure, which includes multiple functional groups and a secostrychnidin core
Preparation Methods
The synthesis of Isobrucine involves several steps, typically starting from simpler organic molecules. The synthetic route often includes:
Oxidation and Reduction Reactions: These are used to introduce or modify functional groups.
Substitution Reactions:
Cyclization Reactions: These are crucial for forming the secostrychnidin core.
Chemical Reactions Analysis
Isobrucine undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine (Br2) and nitric acid (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isobrucine has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Potential therapeutic applications are being investigated, particularly in the context of its biological activity.
Industry: It may have applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which Isobrucine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to Isobrucine include:
This compound: Shares a similar secostrychnidin core but differs in functional groups.
This compound 19-oxide: An oxidized derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical behavior .
Properties
CAS No. |
129724-78-3 |
---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(13S,19S,21S)-14-(2-hydroxyethylidene)-4,5-dimethoxy-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-9-one |
InChI |
InChI=1S/C23H26N2O4/c1-28-18-10-16-17(11-19(18)29-2)25-21(27)4-3-14-15-9-20-23(16,22(14)25)6-7-24(20)12-13(15)5-8-26/h3,5,10-11,15,20,22,26H,4,6-9,12H2,1-2H3/t15-,20-,22-,23?/m0/s1 |
InChI Key |
XTGYWZXUYFAABL-HUJXXYTHSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C34CCN5[C@H]3C[C@@H](C(=CCO)C5)C6=CCC(=O)N2[C@H]46)OC |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
Synonyms |
isobrucine |
Origin of Product |
United States |
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